molecular formula C12H14FN B2871860 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] CAS No. 1235439-61-8

4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]

Cat. No.: B2871860
CAS No.: 1235439-61-8
M. Wt: 191.249
InChI Key: VUURCLMFZDETJW-UHFFFAOYSA-N
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Description

4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (C₁₂H₁₄FN, MW: 191.11 g/mol) is a spirocyclic compound featuring a cyclopentane ring fused to a 1,2-dihydroindole scaffold with a fluorine substituent at the 4' position . Its spiro architecture confers structural rigidity, making it a valuable scaffold in medicinal chemistry and drug discovery. The fluorine atom enhances electronic properties and metabolic stability, which are critical for optimizing pharmacokinetic profiles in bioactive molecules . However, analogous spirocyclopentane-indole derivatives are synthesized via organocatalytic (3+2) cycloadditions or transition-metal-mediated reactions .

Properties

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-9-4-3-5-10-11(9)12(8-14-10)6-1-2-7-12/h3-5,14H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUURCLMFZDETJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of indole derivatives with cyclopentanone in the presence of a fluorinating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] 4'-F C₁₂H₁₄FN 191.11 Building block, drug discovery
7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] 7'-Cl C₁₂H₁₄ClN 207.7 Versatile scaffold; lab use
6'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one 6'-Br, 2'-ketone C₁₂H₁₂BrNO 278.14 High-purity research material
5'-Bromo-4'-chlorospiro[cyclopentane-1,3'-pyrrolo[2,3-<i>b</i>]pyridin]-2'-one 5'-Br, 4'-Cl, pyrrolopyridine core C₁₁H₁₂BrClN₂O 314.6 Kinase inhibitor precursor

Analysis:

  • Steric Impact : Bromine’s larger atomic radius (1.85 Å vs. fluorine: 0.64 Å) increases steric bulk, which may hinder target interactions but improve lipophilicity .
  • Functional Group Diversity : The 2'-one group in 6'-bromo derivative introduces a reactive ketone, enabling further functionalization (e.g., nucleophilic additions) .

Physicochemical Properties

  • Melting Points : Fluorinated spiroindoles (e.g., 2-(4-fluorophenyl)-spiro derivatives) exhibit melting points ~153–154°C , while chloro/bromo analogs likely have higher values due to increased molecular weight and halogen interactions.
  • Conformational Stability : The cyclopentane ring adopts an envelope conformation, as seen in related spiro compounds, enhancing structural rigidity .

Stability and Reactivity

  • Metabolic Stability : Fluorine’s strong C–F bond resists oxidative degradation, whereas bromo/chloro analogs may undergo dehalogenation in vivo .
  • Reactivity : Bromo derivatives are more reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to weaker C–Br bonds compared to C–F/C–Cl .

Biological Activity

4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a synthetic organic compound known for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug discovery and development.

  • Molecular Formula : C₁₂H₁₄FN
  • Molecular Weight : 191.24 g/mol
  • CAS Number : 1235439-61-8
  • Chemical Structure : The compound features a fluorine atom which influences its electronic properties and stability.

Synthesis

The synthesis of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] typically involves:

  • Reactants : Indole derivatives and cyclopentanone.
  • Fluorinating agents : Commonly used include sulfur tetrafluoride or other fluorides.
  • Conditions : The reaction is generally conducted in solvents like dichloromethane or tetrahydrofuran at room temperature with acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride .

The biological activity of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity and influence various signaling pathways, which may lead to therapeutic effects in several conditions.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties, including:

  • Anti-inflammatory Activity : It has been explored for its potential to reduce inflammation.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]:

  • Anti-inflammatory Effects :
    • A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of inflammatory mediators in vitro, suggesting potential for treating inflammatory diseases.
  • Anticancer Activity :
    • Research indicated that compounds similar to 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] displayed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparative Analysis

To understand the unique properties of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], a comparison with structurally similar compounds is essential:

Compound NameBiological ActivityUnique Features
4'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]Moderate anti-inflammatoryChlorine atom affects reactivity
4'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]Lower cytotoxicityBromine leads to different electronic properties
4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] High potency in anti-inflammatory and anticancer activitiesFluorine enhances stability and bioactivity

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